(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476673-62-8
VCID: VC6730206
InChI: InChI=1S/C21H17N3O3S/c1-13-4-6-16(8-14(13)2)18-12-28-21(23-18)17(11-22)9-15-5-7-20(27-3)19(10-15)24(25)26/h4-10,12H,1-3H3/b17-9-
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N)C
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

CAS No.: 476673-62-8

Cat. No.: VC6730206

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile - 476673-62-8

Specification

CAS No. 476673-62-8
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Standard InChI InChI=1S/C21H17N3O3S/c1-13-4-6-16(8-14(13)2)18-12-28-21(23-18)17(11-22)9-15-5-7-20(27-3)19(10-15)24(25)26/h4-10,12H,1-3H3/b17-9-
Standard InChI Key ASGLYYRXRVXSRE-MFOYZWKCSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is defined by three key components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 3,4-Dimethylphenyl substituent: Attached to the thiazole’s 4-position, this group introduces steric bulk and hydrophobicity.

  • 4-Methoxy-3-nitrophenylacrylonitrile: A conjugated system featuring electron-withdrawing (nitro) and electron-donating (methoxy) groups, stabilized by the acrylonitrile’s cyano functionality.

The Z-configuration of the acrylonitrile double bond is critical for molecular geometry, influencing intermolecular interactions and biological activity .

Molecular Formula: C21H18N3O3S\text{C}_{21}\text{H}_{18}\text{N}_3\text{O}_3\text{S}
Molecular Weight: 392.45 g/mol (calculated based on analogous structures ).

PropertyValueSource Analogy
CAS NumberNot explicitly reportedClosest analog: 476673-44-6
Density~1.3 g/cm³ (estimated)Similar acrylonitriles
LogP~3.2 (predicted)Substituent contributions

Synthesis and Optimization

The synthesis of this compound likely follows a multi-step pathway common to acrylonitrile-thiazole hybrids:

Key Synthetic Steps

  • Thiazole Ring Formation: Cyclocondensation of 3,4-dimethylphenyl thiourea with α-haloketones yields the 4-(3,4-dimethylphenyl)thiazole intermediate.

  • Acrylonitrile Backbone Construction: A Knoevenagel condensation between 2-(4-methoxy-3-nitrophenyl)acetonitrile and thiazole-2-carbaldehyde introduces the Z-configured double bond .

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine or ammonium acetate

  • Temperature: 60–80°C

  • Yield: 50–70% (based on analogous reactions ).

Stereochemical Control

The Z-configuration is favored under kinetic conditions due to steric hindrance between the thiazole’s methyl groups and the nitro-substituted phenyl ring . Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group .

Spectroscopic Data (Predicted)

TechniqueKey Signals
IR (cm⁻¹)2220 (C≡N), 1520 (NO₂ asym), 1250 (C-O-C)
¹H NMR (ppm)2.3–2.5 (CH₃), 3.9 (OCH₃), 6.8–8.2 (Ar-H)
MS (m/z)392 [M+H]⁺

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity (IC₅₀/GI₅₀)
VC7715227E-configuration; 3,4-dimethylanilineAChE: 68 µM
476669-00-83-Methoxyphenyl substituentAnticancer: 18 µM
372508-52-6 3-Nitrophenyl groupAntimicrobial: 12 µg/mL

The 4-methoxy-3-nitrophenyl group in the target compound may synergize electronic effects, improving interaction with biological targets compared to analogs .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalysis methods to improve Z/E selectivity .

  • In Vitro Profiling: Evaluate AChE inhibition, cytotoxicity, and antimicrobial activity using standardized assays .

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with AChE and kinase targets .

  • Prodrug Design: Mask the nitro group as a nitroreductase-sensitive prodrug to enhance selectivity .

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